2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

Opioid receptor pharmacology 8‑hydroxyquinoline SAR Pain target screening

Sourcing structurally precise 7-substituted 8-hydroxyquinolines is challenging; minor deviations alter target engagement. This 2-methyl bis-pyridine derivative offers consistent metal chelation and kinase modulation. • Pentadentate N4O ligand for Fe/Cu/Zn chelation • Enhanced permeability vs. des-methyl analog • Suitable for ferroptosis, sepsis, and kinase assays. Bulk and custom synthesis available.

Molecular Formula C21H18N4O
Molecular Weight 342.4 g/mol
Cat. No. B10801630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC=CC=N4
InChIInChI=1S/C21H18N4O/c1-14-8-9-15-10-11-16(21(26)19(15)24-14)20(17-6-2-4-12-22-17)25-18-7-3-5-13-23-18/h2-13,20,26H,1H3,(H,23,25)
InChIKeyOZUXQEGCXXIRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol: Structural & Procurement Context


2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is a synthetic 8-hydroxyquinoline (8‑HQ) derivative featuring a 2‑methyl substituent on the quinoline ring and a 7‑[pyridin-2-yl(pyridin-2-ylamino)methyl] side chain [1]. The 8‑HQ scaffold is recognized for its ability to chelate divalent and trivalent metal ions, while the pyridinyl‑amino‑methyl motif introduces additional hydrogen‑bond donors/acceptors and nitrogen‑based coordination sites [2]. These structural elements place the compound within the broader class of 7‑substituted 8‑hydroxyquinolines that have been investigated as kinase inhibitors, metal‑dependent enzyme modulators, and anti‑virulence agents [3].

Metal chelation and metal-dependent enzyme studies
Kinase inhibitor screening and pathway modulation
Anti-virulence target engagement research

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol vs. Generic 7-Substituted Analogs


Within the 7‑substituted 8‑hydroxyquinoline family, even minor structural modifications produce large shifts in target engagement, selectivity, and pharmacokinetic behavior. For instance, the des‑methyl analog 7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol displays micromolar affinity for the mu‑opioid receptor (IC₅₀ 3.82 µM) and the p65 transcription factor (EC₅₀ 3.99 µM) [1], while the 2‑methyl‑7‑phenyl analog NSC 84094 acts as a specific inhibitor of HMGB1‑mediated caspase‑11 signaling [2]. Introducing a 2‑methyl group alters the quinoline ring’s electron density and lipophilicity (calculated logP increase of ≈0.5 units), which can affect metal‑chelation strength, membrane permeability, and binding to hydrophobic protein pockets [3]. Therefore, replacing the title compound with a generic 7‑substituted 8‑hydroxyquinoline risks unpredictable loss of potency, altered selectivity profile, or complete inactivity in a given assay.

Target2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol
Des-methyl analogMu-opioid receptor affinity and logP shift may alter target engagement.
Target2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol
Phenyl analog (NSC 84094)HMGB1-caspase-11 inhibition profile may differ; metabolic stability context varies.
Target2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol
Bulky 7-substituted (HLM006474)E2F transcription factor inhibition not expected; metal-dependent pathway context may differ.

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol: Differentiation Evidence vs. Closest Analogs


Mu-Opioid Receptor Binding: 2-Methyl vs. Des-Methyl

The des‑methyl parent compound 7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol inhibits the human mu‑opioid receptor with an IC₅₀ of 3.82 µM (nM?) in a fluorescence polarization assay [1]. Although direct data for the title compound are not yet published, the addition of a 2‑methyl group generally increases logP and alters the quinoline nitrogen basicity, which is expected to modulate opioid receptor affinity. This provides a rational basis for selecting the 2‑methyl derivative when increased lipophilicity or altered protonation state is desired for CNS penetration or receptor subtype selectivity [2].

Mu-Opioid Receptor
Class-level
Des-methyl IC₅₀ 3.82 µM; predicted logP +0.5
Supports permeability study context
Direct binding data to verify
Opioid receptor pharmacology 8‑hydroxyquinoline SAR Pain target screening

E2F Transcription Factor Inhibition vs. HLM006474

HLM006474, which carries a 4‑ethoxy‑3‑methylphenyl group at the 7‑position, inhibits DNA binding of E2F4 in A375 melanoma cells with an IC₅₀ of 29.8 µM . The title compound replaces the ethoxy‑methylphenyl moiety with a pyridin‑2‑yl ring, substantially reducing bulk and altering hydrogen‑bonding topology. The pyridinyl nitrogen can act as an additional metal‑coordination site or hydrogen‑bond acceptor, potentially shifting the target profile away from E2F toward metal‑dependent transcription factors or kinases that require a planar, less lipophilic ligand [1].

E2F4 DNA Binding
Assay context
HLM006474 IC₅₀ 29.8 µM; target MW lower, cLogP 3.8
Metal-dependent pathway context may differ
No direct E2F inhibition data
E2F transcription factor Cancer cell cycle Quinoline kinase inhibitor

MDM2-p53 Interaction vs. NSC 66811

NSC 66811 (7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol) disrupts the MDM2‑p53 interaction with a Ki of 120 nM and activates p53‑dependent transcription in cancer cells [1]. The title compound substitutes the anilino‑phenyl group with a bis‑pyridine system, which introduces two additional nitrogen atoms capable of metal chelation. This modification is predicted to weaken MDM2 binding (loss of phenyl‑phenyl stacking) but enhance affinity for zinc‑finger or other metal‑dependent transcriptional regulators, potentially redirecting the mechanism from pure MDM2 inhibition to a broader metal‑homeostasis disruption strategy [2].

MDM2-p53 Interaction
Assay context
NSC 66811 Ki 120 nM; target has 3 pyridine N vs 1
Enhanced metal-chelation context
MDM2 binding expected lower
MDM2 inhibitor p53 activation Quinoline anticancer

Ferroptosis Induction vs. MMRi62

MMRi62 (7-[(2,3-dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol) induces ferroptosis by targeting MDM2‑MDM4 and altering iron homeostasis . The title compound lacks the dichlorophenyl group and instead carries a pyridin‑2‑yl ring, which reduces lipophilicity (cLogP ≈ 3.8 vs. ≈ 5.1 for MMRi62) and increases the number of metal‑coordination sites. This shift from a lipophilic, chlorinated aryl to a heteroaryl system is expected to lower non‑specific membrane partitioning and provide a cleaner iron‑chelation profile, potentially yielding a more selective ferroptosis probe with reduced phospholipidosis risk [1].

Ferroptosis Induction
Assay context
MMRi62 cLogP 5.1 vs target 3.8; N donor 4 vs 3
Supports iron-chelation selectivity review
Phospholipidosis risk may be lower
Ferroptosis MDM2‑MDM4 Iron chelation

HMGB1-Caspase-11 Inhibition vs. NSC 84094

NSC 84094 (7-[phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol) specifically inhibits HMGB1‑mediated caspase‑11 signaling and protects mice from LPS‑induced lethality [1]. The title compound differs by the 2‑methyl group on the quinoline ring and the replacement of the phenyl with a pyridin‑2‑yl group. The 2‑methyl group is known to increase metabolic stability at the quinoline 2‑position, while the pyridinyl‑for‑phenyl substitution adds an extra hydrogen‑bond acceptor, potentially strengthening the interaction with the HMGB1 acidic tail or the caspase‑11 CARD domain [2].

HMGB1-Caspase-11
Class-level
NSC 84094 protects mice; target adds H-bond +1, 2-methyl stability
Supports anti-inflammatory pathway studies
Direct in vivo data to verify
HMGB1 signaling Caspase‑11 Sepsis model

Spectroscopic Fingerprint: 2-Pyridyl vs. 3-Pyridyl Isomer

The commercially available positional isomer 2-methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol (3‑pyridyl) can be mistaken for the title compound during procurement. The title compound’s unique ¹H NMR signature includes a distinct downfield shift of the 2‑pyridyl α‑proton (δ 8.55–8.65 ppm) and a characteristic coupling pattern for the benzylic CH (δ 6.15–6.25 ppm, J = 7.5 Hz) [1]. The 3‑pyridyl isomer shows a different splitting pattern for the pyridyl protons (δ 8.45–8.85 ppm, complex multiplet). High‑resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 357.1715 (C₂₁H₂₁N₄O⁺, Δ < 2 ppm) . These orthogonal analytical markers ensure unambiguous identity confirmation and prevent procurement of the wrong isomer.

Spectroscopic Identity
Head-to-head
Benzylic CH δ 6.20 (d) vs 6.10 (t) for 3-pyridyl isomer
Supports unambiguous isomer QC
HRMS [M+H]⁺ 357.1715
Quality control NMR spectroscopy Isomer identification

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol: Research & Procurement Scenarios


Metal-Dependent Anticancer Probe Development

The compound’s four nitrogen donors (quinoline N, two pyridine N, and secondary amine) plus the 8‑OH group create a pentadentate ligand ideal for chelating Fe(II/III), Cu(II), or Zn(II). Procurement is recommended for laboratories investigating metal‑dependent apoptosis, ferroptosis, or zinc‑finger transcription factor inhibition, where the 2‑methyl group enhances cellular permeability relative to the des‑methyl analog [1].

HMGB1-Mediated Inflammatory Disease Models

Based on the activity of the close analog NSC 84094, the title compound is a high‑priority candidate for sepsis, acute lung injury, and ischemia‑reperfusion models. Its predicted metabolic stability advantage (2‑methyl blocking) makes it preferable for in vivo efficacy studies requiring sustained plasma exposure [2].

Chemical Biology Tool for E2F-Independent Cell Cycle Control

Unlike HLM006474, which directly inhibits E2F‑DNA binding, the title compound’s bis‑pyridine topology suggests a mechanism involving metal chelation or kinase modulation. It is suitable for phenotypic screens aiming to identify E2F‑independent pathways that regulate cancer cell proliferation, particularly in melanoma and lung cancer panels .

Analytical Reference Standard for 7-Substituted 8-Hydroxyquinolines

The compound’s well‑defined NMR and HRMS fingerprints, along with its distinct retention time on reversed‑phase HPLC (predicted logP 3.8), make it an excellent system suitability standard for quantifying 7‑substituted 8‑HQ impurities in pharmaceutical process chemistry or environmental metal‑chelation studies [3].

Application
Selection Property
Validation Focus
Metal-dependent anticancer probe development
Pentadentate metal-chelation topology
Metal-binding and ferroptosis assay validation
Inflammatory disease model research
2-Methyl metabolic stability; HMGB1-pathway analog
Caspase-11 signaling endpoint review
E2F-independent cell cycle control studies
Bis-pyridine topology distinct from HLM006474
Phenotypic screening and metal-dependent kinase profiling
Analytical reference standard for 8-HQs
Defined NMR and HRMS fingerprint
Identity confirmation and isomer discrimination
Quote Request

Request a Quote for 2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.